3-(2,3-Dimethyl-1H-indol-7-YL)propan-1-amine
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Overview
Description
3-(2,3-Dimethyl-1H-indol-7-YL)propan-1-amine is a chemical compound belonging to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a propan-1-amine group attached to the 7th position of a 2,3-dimethylindole ring, making it a unique derivative of indole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethyl-1H-indol-7-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindole and 3-bromopropan-1-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethyl-1H-indol-7-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, solvents like DMF or DMSO, and bases like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the amine group.
Scientific Research Applications
3-(2,3-Dimethyl-1H-indol-7-YL)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethyl-1H-indol-7-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethyl-1H-indol-1-YL)propan-1-amine: A similar compound with the amine group attached to the 1st position of the indole ring.
3-(1H-Indazol-1-YL)propan-1-amine: Another related compound with an indazole ring instead of an indole ring.
Uniqueness
3-(2,3-Dimethyl-1H-indol-7-YL)propan-1-amine is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(2,3-dimethyl-1H-indol-7-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-9-10(2)15-13-11(6-4-8-14)5-3-7-12(9)13/h3,5,7,15H,4,6,8,14H2,1-2H3 |
InChI Key |
SJXMQOHFEXJIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C=CC=C12)CCCN)C |
Origin of Product |
United States |
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